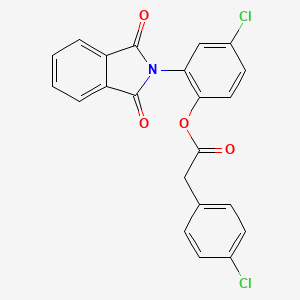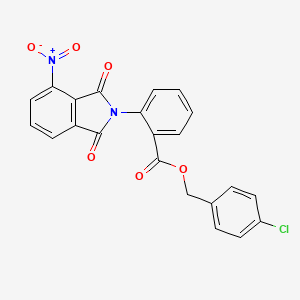![molecular formula C23H20N4O3S2 B3542360 4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3542360.png)
4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide
Übersicht
Beschreibung
4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a thiadiazole ring, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting a benzoic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound can be used as a tool to study enzyme inhibition and cellular uptake mechanisms.
Wirkmechanismus
The mechanism of action of 4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in apoptosis (programmed cell death) of cancer cells . The compound binds to the active site of CA IX, preventing its catalytic activity and leading to a decrease in tumor cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide: This compound shares the benzenesulfonyl and benzamide moieties but differs in the presence of a benzothiazole ring instead of a thiadiazole ring.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound contains a trifluoromethyl group instead of a methyl group, leading to different chemical reactivity and applications.
Uniqueness
4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its combination of a thiadiazole ring and a benzenesulfonyl group, which imparts specific chemical and biological properties. Its ability to selectively inhibit CA IX makes it a promising candidate for anticancer therapy.
Eigenschaften
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-27(32(29,30)20-10-6-3-7-11-20)19-14-12-18(13-15-19)22(28)24-23-26-25-21(31-23)16-17-8-4-2-5-9-17/h2-15H,16H2,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSBWBGTQTZCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-({3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B3542277.png)


![[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzoate](/img/structure/B3542295.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenyl acetate](/img/structure/B3542316.png)
![3-nitrobenzyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B3542321.png)
![2-chloro-N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3542323.png)

![1-[3-(4-Chlorophenyl)sulfonylphenyl]sulfonyl-4-phenylpiperazine](/img/structure/B3542336.png)
![N-pyridin-3-yl-4-[4-(pyridin-3-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B3542345.png)
![{2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B3542368.png)
![3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-5-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B3542374.png)
![3-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid](/img/structure/B3542377.png)
